N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative with a complex fused-ring system. Its structure comprises:
- Acetamide backbone: The core includes a thioether (-S-) linkage connecting the acetamide moiety to an imidazo[2,1-c][1,2,4]triazole ring.
- Imidazo-triazole fused ring: The 6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole system is substituted with a 4-fluorophenyl group at position 5.
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given structural parallels to bioactive heterocycles (e.g., triazoles, imidazoles) .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-28-16-8-5-14(11-17(16)29-2)22-18(27)12-30-20-24-23-19-25(9-10-26(19)20)15-6-3-13(21)4-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGERZYUASXPBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Dimethoxyphenyl group : Enhances solubility and may influence biological interactions.
- Imidazo[2,1-c][1,2,4]triazole core : Known for its bioactive properties.
- Fluorophenyl substitution : Potentially increases binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways.
-
Enzyme Inhibition : The imidazotriazole moiety can inhibit key enzymes such as:
- Thymidylate Synthase : Critical in DNA synthesis.
- Histone Deacetylases (HDAC) : Involved in gene expression regulation.
-
Receptor Modulation : The compound may modulate receptor activity through:
- Hydrophobic interactions facilitated by the fluorophenyl group.
- Stabilization effects from the dimethoxyphenyl group.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms. For instance:
These findings indicate that this compound exhibits significant cytotoxicity against cancer cell lines.
Other Biological Activities
In addition to anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Reduces inflammatory markers in vitro.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of the compound significantly reduced tumor growth compared to controls. The study highlighted the importance of dosage and administration route in achieving optimal therapeutic outcomes.
- Combination Therapy : Research indicates that combining this compound with standard chemotherapy agents enhances overall efficacy and reduces resistance mechanisms in cancer cells.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties through various mechanisms. Studies have shown that derivatives of imidazole and triazole compounds often demonstrate potent inhibitory effects on cancer cell proliferation.
Mechanism of Action:
- The compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.
- It has been noted to inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase, which are critical in many cancers.
Case Studies
- A recent study highlighted that a related compound with a similar structure showed an IC50 value of 0.24 μM against EGFR, indicating strong inhibitory activity compared to standard anticancer drugs .
- Another study reported that compounds with triazole moieties exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF7 for breast cancer), with IC50 values lower than traditional chemotherapeutics like doxorubicin .
Antiviral Applications
The heterocyclic nature of N-(3,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide suggests potential antiviral properties as well. Research into similar compounds has revealed their efficacy against viral infections by inhibiting viral replication and entry into host cells.
Potential Mechanisms:
- The compound may interfere with viral enzymes or proteins essential for replication.
- It could modulate host immune responses to enhance antiviral activity.
Case Studies
- Recent literature reviews have indicated that imidazole derivatives can inhibit viral enzymes effectively, leading to reduced viral loads in infected cells .
- Specific studies have shown that triazole-containing compounds can disrupt the life cycle of viruses such as HIV and Hepatitis C by targeting their proteases and polymerases .
Comparison with Similar Compounds
Compound 9b ()
- Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
- Key Differences: Replaces the imidazo-triazole system with a benzimidazole-triazole-thiazole hybrid. Contains a phenoxymethyl linker instead of a direct thioether bond.
618426-94-1 ()
- Structure : N-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
- Key Differences :
573933-59-2 ()
- Structure : N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- Key Differences :
- Uses a pyrazinyl substituent and dimethylphenyl group.
- Lacks the dihydroimidazole ring, reducing conformational rigidity.
Bioactive Heterocycles with Fluorophenyl Substitutions
Compound from
- Structure : 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide.
- Key Differences :
Research Findings and Implications
- Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group in the target compound and analogues (e.g., ’s 9b, ) enhances metabolic stability and target affinity compared to bromo- or methoxy-substituted derivatives .
- Thioether Linkage : The thioacetamide moiety improves solubility and bioavailability relative to ether or carbamate linkers .
Preparation Methods
Precursor Synthesis
The triazole-imidazole hybrid is constructed from 4-fluorophenyl-substituted intermediates. A representative protocol involves:
Optimization of Cyclization
Key parameters influencing yield and purity:
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Reaction Temperature | 80–90°C | 78–82 | 92–95 | |
| Solvent | Ethanol | 82 | 95 | |
| Catalyst | None (thermal) | 75 | 90 |
Final Acetamide Formation
Two-Step Esterification-Amidation
One-Pot Method
Combining esterification and amidation in situ reduces purification steps:
- Simultaneous reaction : Methanol, H2SO4, and amine are added sequentially at 60°C.
- Outcomes :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.85 (s, 1H, triazole-H), 6.90–7.30 (m, Ar-H), 3.80 (s, 6H, OCH3) | |
| 13C NMR | δ 169.5 (C=O), 154.2 (triazole-C), 112–150 (Ar-C) | |
| HRMS | m/z 496.1521 [M+H]+ (calc. 496.1518) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Two-Step Ester-Amide | 90–94 | 97–98 | 9 | High |
| One-Pot | 88 | 95 | 6 | Moderate |
| Disulfide Coupling | 72–78 | 92 | 12 | Low |
Challenges and Optimization Strategies
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions (e.g., solvent, catalyst) impact yield and purity?
The synthesis involves a multi-step process:
- Imidazo-triazole core formation : Condensation of glyoxal derivatives with fluorophenyl-containing precursors under acidic conditions to form the bicyclic imidazo[2,1-c][1,2,4]triazole scaffold .
- Thioether linkage : Coupling the thiol group of the triazole intermediate with a bromo- or chloroacetamide derivative (e.g., N-(3,4-dimethoxyphenyl)-2-bromoacetamide) using a base like triethylamine in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key factors affecting yield include temperature control during cyclization (60–80°C optimal) and stoichiometric precision in thiol-alkylation steps .
Q. How is the structural identity of this compound validated, and what spectroscopic techniques are essential?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions on phenyl, fluorophenyl integration) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (411.48 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm, S-C-N vibrations at ~650 cm) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48–72 hours .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme activity via ELISA, comparing potency to standard inhibitors like celecoxib .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects) across studies?
- Dose-response analysis : Establish a clear concentration range (e.g., 1–100 µM) to differentiate therapeutic vs. toxic effects .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis via caspase-3 activation vs. necroptosis) .
- Batch-to-batch consistency : Validate compound purity (HPLC >98%) to exclude impurities as confounding factors .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties and target binding?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or kinase domains, focusing on fluorophenyl and triazole-thioether motifs as binding anchors .
- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogP ~3.2), metabolic stability (CYP3A4 susceptibility), and blood-brain barrier penetration .
- Molecular dynamics simulations : GROMACS to assess binding stability (RMSD <2 Å over 100 ns) with proposed targets .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and quantify parent compound degradation via LC-MS/MS .
- Structural modification : Introduce electron-withdrawing groups (e.g., CF) on the acetamide moiety to reduce CYP-mediated oxidation .
- Prodrug design : Mask the thioether group as a disulfide prodrug to enhance oral bioavailability .
Q. How can researchers analyze conflicting data on synthetic yields from different routes (e.g., solution-phase vs. solid-phase)?
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Scale-up challenges : Compare yields at 1 mmol vs. 10 mmol scales; address issues like exothermicity in thiol-alkylation steps .
- Green chemistry metrics : Calculate E-factors for waste comparison between routes; prioritize atom-economical steps .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and oxidative (HO) conditions .
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify degradants (e.g., sulfoxide formation from thioether oxidation) .
- X-ray crystallography : Resolve structural changes in degradants if crystalline forms are obtainable .
Q. How can in vitro-in vivo correlation (IVIVC) be established for this compound’s pharmacokinetics?
- Physiologically based pharmacokinetic (PBPK) modeling : Input parameters include LogP, plasma protein binding (PPB), and clearance rates from hepatocyte assays .
- Rodent pharmacokinetics : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; measure AUC ratios to estimate bioavailability .
- Compartmental modeling : Use WinNonlin to simulate distribution to target tissues (e.g., liver, tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
